Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate: Terminal Hydroxyl Hydrogen Bond Donor Capacity vs. Methoxy and Ethoxy Analogs
The target compound contains a terminal hydroxyl group that serves as both a hydrogen bond donor (HBD count = 1) and a conjugation handle. In contrast, the methoxy analog tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate and the ethoxy analog tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate possess terminal alkyl ethers with HBD count = 0, eliminating hydrogen bond donation capacity [1]. The presence of the HBD contributes to enhanced aqueous solubility and enables hydrogen bonding interactions with target protein surfaces or E3 ligase interfaces, which can influence ternary complex stability in PROTAC applications [2]. Additionally, the hydroxyl group permits direct activation for conjugation (e.g., tosylation, mesylation, conversion to NHS ester), whereas methoxy and ethoxy analogs require prior deprotection or alternative synthetic routes.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 59 Ų; XLogP3 = 0.5 |
| Comparator Or Baseline | Tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate and tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate: HBD = 0 (no terminal OH); TPSA = 48 Ų (estimated); XLogP3 > 1.0 (estimated) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +11 Ų; ΔXLogP3 ≈ -0.5 (decreased lipophilicity) |
| Conditions | Computed physicochemical properties (PubChem data and structural extrapolation) |
Why This Matters
Selection of the hydroxyl-bearing analog over methoxy/ethoxy variants is essential when downstream conjugation via the terminal oxygen or hydrogen-bond-mediated ternary complex stabilization is required; procurement of the wrong analog necessitates additional synthetic steps or yields inactive linker intermediates.
- [1] PubChem. Tert-butyl (3S)-3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate. Computed Properties: HBD Count = 1, TPSA = 59 Ų, XLogP3 = 0.5. View Source
- [2] Bondeson DP, Mares A, Smith IE, et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nat Chem Biol. 2015;11(8):611-617. (Linker composition affects degradation efficiency). View Source
